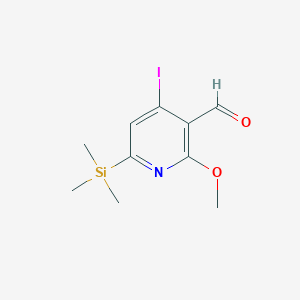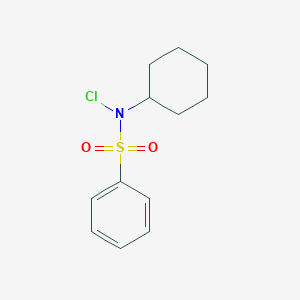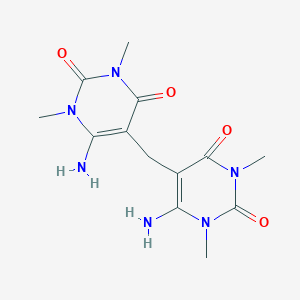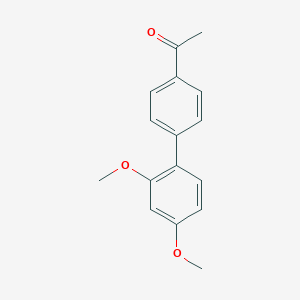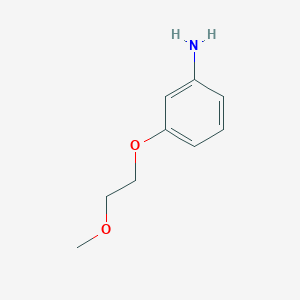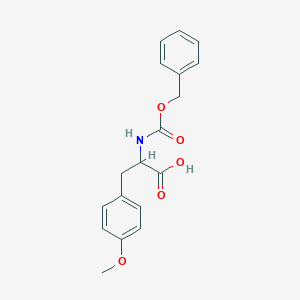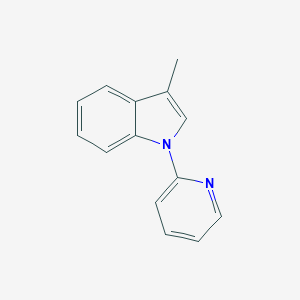
3-Methyl-1-(pyridin-2-yl)-1H-indole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methyl-1-(pyridin-2-yl)-1H-indole, also known as MPI, is a chemical compound that belongs to the indole family. It is a heterocyclic organic compound that contains a pyridinyl group attached to an indole ring. This compound has gained significant attention in the scientific community due to its potential therapeutic applications.
作用機序
The mechanism of action of 3-Methyl-1-(pyridin-2-yl)-1H-indole is not fully understood. However, it has been suggested that 3-Methyl-1-(pyridin-2-yl)-1H-indole acts by inhibiting the activity of certain enzymes, including cyclooxygenase-2 (COX-2) and histone deacetylase (HDAC). Inhibition of these enzymes can lead to decreased inflammation and cell proliferation, which may contribute to the anti-inflammatory and anti-cancer properties of 3-Methyl-1-(pyridin-2-yl)-1H-indole.
生化学的および生理学的効果
3-Methyl-1-(pyridin-2-yl)-1H-indole has been shown to have various biochemical and physiological effects. It has been found to decrease the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). Additionally, it has been shown to induce apoptosis, or programmed cell death, in cancer cells. 3-Methyl-1-(pyridin-2-yl)-1H-indole has also been found to have neuroprotective effects, as it can protect against oxidative stress and inflammation in the brain.
実験室実験の利点と制限
One of the advantages of using 3-Methyl-1-(pyridin-2-yl)-1H-indole in lab experiments is its versatility. It can be easily synthesized and modified to produce derivatives with different properties. Additionally, 3-Methyl-1-(pyridin-2-yl)-1H-indole has been shown to have low toxicity, making it a safe compound to use in experiments. However, one limitation of using 3-Methyl-1-(pyridin-2-yl)-1H-indole is its low solubility in water, which can make it difficult to work with in aqueous solutions.
将来の方向性
There are several future directions for research on 3-Methyl-1-(pyridin-2-yl)-1H-indole. One area of interest is the development of 3-Methyl-1-(pyridin-2-yl)-1H-indole derivatives with improved solubility and bioavailability. Additionally, further studies are needed to fully understand the mechanism of action of 3-Methyl-1-(pyridin-2-yl)-1H-indole and its potential therapeutic applications. 3-Methyl-1-(pyridin-2-yl)-1H-indole may also have applications in the field of neurology, as it has been found to have neuroprotective effects. Further research is needed to explore these potential applications.
合成法
3-Methyl-1-(pyridin-2-yl)-1H-indole can be synthesized through various methods, including the Pictet-Spengler reaction, Suzuki-Miyaura coupling, and Buchwald-Hartwig amination. The most commonly used method for synthesizing 3-Methyl-1-(pyridin-2-yl)-1H-indole is the Pictet-Spengler reaction, which involves the condensation of tryptamine and 2-pyridinecarboxaldehyde in the presence of a Lewis acid catalyst.
科学的研究の応用
3-Methyl-1-(pyridin-2-yl)-1H-indole has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties. 3-Methyl-1-(pyridin-2-yl)-1H-indole has been found to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. Additionally, it has been shown to have antiviral activity against the hepatitis C virus.
特性
CAS番号 |
116359-75-2 |
|---|---|
製品名 |
3-Methyl-1-(pyridin-2-yl)-1H-indole |
分子式 |
C14H12N2 |
分子量 |
208.26 g/mol |
IUPAC名 |
3-methyl-1-pyridin-2-ylindole |
InChI |
InChI=1S/C14H12N2/c1-11-10-16(14-8-4-5-9-15-14)13-7-3-2-6-12(11)13/h2-10H,1H3 |
InChIキー |
MSUMVQYXDGNZSK-UHFFFAOYSA-N |
SMILES |
CC1=CN(C2=CC=CC=C12)C3=CC=CC=N3 |
正規SMILES |
CC1=CN(C2=CC=CC=C12)C3=CC=CC=N3 |
同義語 |
3-methyl-1-pyridin-2-yl-1H-indole |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



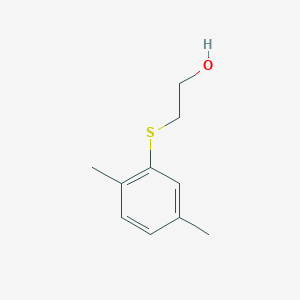
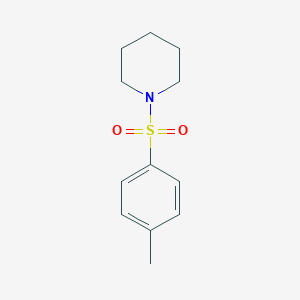
![5-[(4-Bromophenylamino)methylene]-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B172318.png)
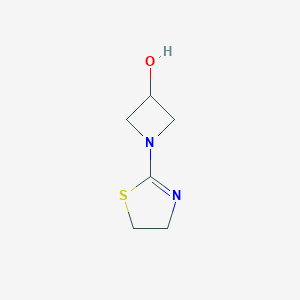
![Thiazolo[5,4-C]pyridine-2-thiol](/img/structure/B172323.png)

![[2-(Piperazin-1-yl)ethoxy]acetonitrile](/img/structure/B172336.png)

